6''-Malonylastragalin 6''-Malonylastragalin
Brand Name: Vulcanchem
CAS No.: 81149-02-2
VCID: VC0194242
InChI: InChI=1S/C24H22O14/c25-10-3-1-9(2-4-10)22-23(19(32)17-12(27)5-11(26)6-13(17)36-22)38-24-21(34)20(33)18(31)14(37-24)8-35-16(30)7-15(28)29/h1-6,14,18,20-21,24-27,31,33-34H,7-8H2,(H,28,29)/t14-,18-,20+,21-,24+/m1/s1
SMILES: C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O
Molecular Formula: C24H22O14
Molecular Weight: 534.4 g/mol

6''-Malonylastragalin

CAS No.: 81149-02-2

VCID: VC0194242

Molecular Formula: C24H22O14

Molecular Weight: 534.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

6''-Malonylastragalin - 81149-02-2

Description

6''-Malonylastragalin is a naturally occurring compound that belongs to the class of flavonoid-7-O-glycosides . It is a 7-hydroxyflavonol and is functionally related to kaempferol . The compound has been reported in Rubus adenotrichos and has been detected, but not quantified, in a few different foods, such as pears and pulses .

Chemically, 6''-Malonylastragalin has the molecular formula C24H22O14C_{24}H_{22}O_{14} and a molecular weight of 534.4 g/mol . Its IUPAC name is 3-[(6-{[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}-3,4,5-trihydroxyoxan-2-yl)methoxy]-3-oxopropanoic acid . Synonyms for 6''-Malonylastragalin include 3-[[6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid and 3-((6-((5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-3-yl)oxy)-3,4,5-trihydroxyoxan-2-yl)methoxy)-3-oxopropanoate .

A similar compound is kaempferol 3-O-beta-D-(6''-O-malonyl)-glucoside . 6''-Malonylastragalin is also known by other identifiers, including CAS number 81149-02-2 and HMDB ID HMDB0037434 . Because it is found in certain foods, 6''-malonylastragalin could potentially serve as a biomarker for the consumption of those foods .

CAS No. 81149-02-2
Product Name 6''-Malonylastragalin
Molecular Formula C24H22O14
Molecular Weight 534.4 g/mol
IUPAC Name 3-[[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid
Standard InChI InChI=1S/C24H22O14/c25-10-3-1-9(2-4-10)22-23(19(32)17-12(27)5-11(26)6-13(17)36-22)38-24-21(34)20(33)18(31)14(37-24)8-35-16(30)7-15(28)29/h1-6,14,18,20-21,24-27,31,33-34H,7-8H2,(H,28,29)/t14-,18-,20+,21-,24+/m1/s1
Standard InChIKey XEXCLTHHXIWUHO-UJKBSQBPSA-N
SMILES C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O
Canonical SMILES C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O
Purity > 95%
Synonyms 3-[[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid
PubChem Compound 14162699
Last Modified Apr 15 2024

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